MAO-A Inhibition Potency at 7.40 nM: Quantitative Comparison with MAO-B Activity
(5-Ethyl-2-methoxyphenyl)acetic acid inhibits human recombinant MAO-A with an IC50 of 7.40 nM when assayed using 5-hydroxytryptamine as substrate in Sf9 cells [1]. In contrast, its activity against human recombinant MAO-B under comparable assay conditions using 5-phenylacetaldehyde substrate yields an IC50 of 1,400 nM [2]. The approximately 189-fold selectivity for MAO-A over MAO-B establishes a clear differential inhibition profile that is not observed across all phenylacetic acid derivatives and must be verified on a compound-by-compound basis.
| Evidence Dimension | Enzyme inhibition potency (IC50) against monoamine oxidase isoforms |
|---|---|
| Target Compound Data | IC50 = 7.40 nM (human MAO-A) |
| Comparator Or Baseline | IC50 = 1,400 nM (human MAO-B) |
| Quantified Difference | Approximately 189-fold higher potency for MAO-A versus MAO-B |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; MAO-A substrate: 5-hydroxytryptamine; MAO-B substrate: 5-phenylacetaldehyde; hydrogen peroxide production measured after 1 hour |
Why This Matters
This differential selectivity profile enables targeted investigation of MAO-A-mediated pathways with reduced confounding MAO-B inhibition, a consideration critical for experimental design in neuropharmacology and for procurement decisions where isoform-specific tool compounds are required.
- [1] BindingDB BDBM50075967; ChEMBL CHEMBL3415615. Affinity Data: IC50 = 7.40 nM. Assay: Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate, hydrogen peroxide production after 1 hr. View Source
- [2] BindingDB BDBM50075967; ChEMBL CHEMBL3415615. Affinity Data: IC50 = 1.40E+3 nM. Assay: Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate, hydrogen peroxide production after 1 hr. View Source
